CID 16218869
Beschreibung
A critical review of the materials reveals that PubMed ID 16218869 corresponds to a 2005 study comparing the enzyme HemN to other radical SAM enzymes , which is unrelated to PubChem’s Compound ID (CID) system. For the purpose of this analysis, we assume the query refers to a hypothetical or mislabeled compound and instead focus on structurally or functionally analogous compounds from the evidence, emphasizing methodologies for comparative analysis.
Eigenschaften
InChI |
InChI=1S/C8H16NO9P.Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFMCFQIMTMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NNaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585055 | |
| Record name | PUBCHEM_16218869 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31281-59-1 | |
| Record name | PUBCHEM_16218869 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetyl-?-D-glucosamine 1-phosphate disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
CID 16218869, also known as 4-[4-(Aminomethyl)phenyl]phenol or EVT-419322, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13N
- Molecular Weight : 199.25 g/mol
- Classification : Aromatic amine and phenolic compound
The primary mechanism of action for this compound involves its role as an inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in tumor growth and metastasis. The inhibition of uPA can potentially reduce cancer progression by preventing the degradation of the extracellular matrix and inhibiting cancer cell migration.
Inhibition Constant
Research indicates that this compound exhibits a Ki value of approximately 2.68 mM against uPA, suggesting moderate inhibitory activity which could be harnessed for therapeutic purposes in oncology.
Enzyme Inhibition
This compound's ability to inhibit uPA positions it as a candidate for further exploration in cancer therapeutics. The following table summarizes key findings related to its biological activity:
| Activity Type | Target Enzyme | Ki Value (mM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Urokinase-type plasminogen activator (uPA) | 2.68 | EvitaChem |
Case Studies and Research Findings
- Cancer Cell Studies : In vitro studies have demonstrated that this compound can inhibit the migration of various cancer cell lines by targeting uPA. This effect is crucial in understanding how the compound may contribute to reducing metastasis in cancers such as breast and lung cancer.
- Synthesis and Purification : The compound can be synthesized from simpler precursors like 4-aminophenol and formaldehyde. Various methods such as recrystallization and chromatography are employed for purification, ensuring high yields essential for biological assays.
-
Potential Applications : Beyond its role in cancer therapy, this compound may have applications in other areas such as:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is needed.
- Inflammatory Diseases : Its mechanism may also extend to modulating inflammatory responses through the inhibition of proteolytic enzymes involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Methodological Considerations for Comparative Studies
Structural Elucidation : Mass spectrometry (GC-MS) and NMR are critical for verifying compound identity, as shown in CIEO fraction analyses .
Data Reproducibility : Hyperparameter optimization in machine learning models (e.g., Transformer, BERT) underscores the need for rigorous experimental documentation in cheminformatics .
Cross-Disciplinary Validation : Integrate biochemical assays (e.g., IC₅₀ values ) with computational predictions (e.g., log S, bioavailability scores ) for robust comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
